molecular formula C7H4BrF2NO B2518151 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone CAS No. 2567495-12-7

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone

Cat. No.: B2518151
CAS No.: 2567495-12-7
M. Wt: 236.016
InChI Key: OFPFWMFXUQGUEU-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone is a high-value fluorinated pyridine derivative designed for use as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound integrates two powerful structural motifs: a halogenated pyridine ring and a fluorinated ketone side chain. The 5-bromo-3-fluoropyridine scaffold is a privileged structure in pharmaceutical development, serving as a versatile building block for the synthesis of more complex target molecules. The strategic placement of fluorine and bromine atoms on the ring provides distinct reactivity, allowing for sequential cross-coupling reactions and directed metalation, which are essential for constructing compound libraries. Fluorinated pyridine building blocks, such as this one, are particularly valued for their ability to modulate the properties of potential drug candidates. The incorporation of fluorine into lead compounds is a well-established strategy to fine-tune critical parameters, including metabolic stability, membrane permeability, and overall bioavailability . Researchers actively utilize such intermediates in the discovery of therapeutics for a range of conditions. For instance, closely related 5-bromo-3-fluoropyridine derivatives have been employed as key precursors in the development of potent MK2 kinase inhibitors for the treatment of inflammatory diseases , as well as in the synthesis of novel 2-oxazolidinone antibiotics effective against drug-resistant Gram-positive bacteria . The presence of the 2-fluoroethanone group further enhances the utility of this reagent, making it an ideal electrophilic synthon for heterocycle formation and molecular diversification. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFWMFXUQGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)CF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 5-bromo-3-fluoropyridine with ethyl chloroformate under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, influencing its biological activity. The carbonyl group can also participate in hydrogen bonding and other interactions that modulate its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine) Substituents (Ethanone) CAS Number Key Properties
Target Compound : 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone C₇H₄BrF₂NO 238.02 5-Br, 3-F 2-F Not found Hypothesized higher polarity and reactivity due to additional fluorine
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO 218.02 5-Br, 3-F None 1160936-52-6 Lower polarity; used in cross-coupling reactions for drug intermediates
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone C₇H₂BrF₄NO 272.00 5-Br, 3-F 2,2,2-trifluoro 2231673-60-0 Enhanced electron-withdrawing effects; potential for improved metabolic stability
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone C₈H₂ClF₆NO 277.55 3-Cl, 5-CF₃ 2,2,2-trifluoro 2231675-30-0 Increased lipophilicity due to CF₃ group; broader applications in agrochemicals
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C₈H₈BrNO 214.06 5-Br, 2-Me None 1256823-89-8 Methyl group reduces reactivity compared to fluoro analogs

Key Findings:

Substituent Effects on Reactivity: The trifluoroethanone group in 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone significantly increases electron-withdrawing capacity, enhancing reactivity in nucleophilic acyl substitution compared to the monofluoro or non-fluorinated analogs . Methyl or phenyl substituents (e.g., in 1-(5-Bromo-2-methylpyridin-3-yl)ethanone) reduce electrophilicity, making these compounds less reactive in coupling reactions .

Biological Implications: Fluorinated ethanone derivatives are critical in drug design. For example, compounds like those in and incorporate fluorophenyl or fluoropyridinyl groups to improve binding affinity in kinase inhibitors . The target compound’s 2-fluoroethanone group could similarly enhance interactions with hydrophobic enzyme pockets.

Physical Properties: The trifluoroethanone analog (MW 272.00) has a higher molecular weight and lower solubility in polar solvents compared to the monofluoroethanone variant (MW 238.02) . Thiophene-based analogs (e.g., 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone) exhibit altered aromaticity and electronic properties, impacting their utility in material science applications .

Synthetic Utility: Bromo-fluoro pyridine derivatives serve as precursors in Suzuki-Miyaura cross-coupling reactions. For instance, 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6) is used to synthesize pyrrolo[2,3-d]pyrimidine derivatives, a scaffold common in antiviral agents .

Biological Activity

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_7H6_6BrF2_2N
  • Molecular Weight : 218.03 g/mol
  • CAS Number : 1532517-95-5

This compound features a pyridine ring substituted with bromine and fluorine atoms, which are known to influence its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine and fluorine is believed to enhance the lipophilicity and permeability of these compounds, thus improving their antimicrobial efficacy.

2. Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties. A study conducted by Pivetta et al. (2017) demonstrated that certain pyridine-containing compounds exhibited significant cytotoxic effects against human cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.4
This compoundA549 (Lung)12.3

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders. For instance, studies have indicated that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leading to oxidative stress has been observed in cells treated with related compounds.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of several pyridine derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting significant potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against various isoforms of cytochrome P450. The findings revealed that it effectively inhibited CYP1A2 and CYP3A4, which are critical in drug metabolism, indicating its potential for drug-drug interaction studies.

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